molecular formula C14H10Cl2FNOS B5767468 2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide

2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide

Cat. No. B5767468
M. Wt: 330.2 g/mol
InChI Key: BRWLGEKKQDQMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and has shown promising results in various studies. In

Mechanism of Action

2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide exerts its pharmacological effects by inhibiting the activity of COX-2 and LOX. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. LOX, on the other hand, catalyzes the conversion of arachidonic acid to leukotrienes, which are also involved in the inflammatory response. By inhibiting the activity of these enzymes, this compound reduces the production of inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of COX-2 and LOX, leading to a reduction in the production of inflammatory mediators. Physiologically, it has been shown to reduce inflammation, pain, and fever. Additionally, this compound has been reported to induce apoptosis in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been shown to have low toxicity and can be administered orally or intraperitoneally. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.

Future Directions

There are several future directions for the study of 2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide. One potential direction is the investigation of its potential use in the treatment of neurodegenerative disorders. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of its potential use in cancer therapy. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenylthiocyanate with 4-fluoroaniline, followed by the reaction with acetic anhydride. The final product is obtained after purification using column chromatography. This method has been reported to yield high purity this compound with a good yield.

Scientific Research Applications

2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Studies have also reported its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play a crucial role in the inflammatory pathway. This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNOS/c15-9-1-6-13(12(16)7-9)20-8-14(19)18-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWLGEKKQDQMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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